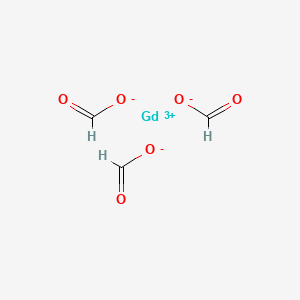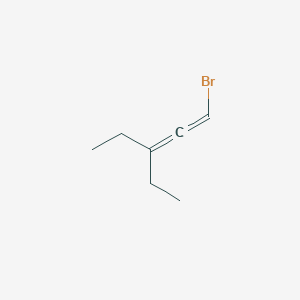
1-Bromo-3-ethylpenta-1,2-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-3-ethylpenta-1,2-diene can be synthesized through several methods. One common approach involves the bromination of 3-ethylpenta-1,2-diene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs at room temperature and yields the desired product with high selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3-ethylpenta-1,2-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups, leading to the formation of different substituted dienes.
Addition Reactions: The compound can participate in electrophilic addition reactions, such as the addition of hydrogen bromide (HBr) to form 1-bromo-3-ethylpentane.
Oxidation Reactions: Oxidation of this compound can yield products such as epoxides or diols, depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in an aqueous or alcoholic medium.
Addition: Hydrogen bromide (HBr) in an inert solvent like dichloromethane (CH2Cl2).
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Major Products:
Substitution: 3-ethylpenta-1,2-diene derivatives with various functional groups.
Addition: 1-bromo-3-ethylpentane.
Oxidation: Epoxides or diols of this compound.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-ethylpenta-1,2-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and the development of new biochemical assays.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-ethylpenta-1,2-diene involves its interaction with various molecular targets and pathways:
Electrophilic Addition: The compound can act as an electrophile, reacting with nucleophiles to form new chemical bonds.
Radical Reactions: Under certain conditions, the bromine atom can generate free radicals, initiating chain reactions that lead to the formation of new products.
Catalytic Reactions: The presence of catalysts can facilitate the formation of intermediates, enhancing the reactivity and selectivity of the compound in various reactions.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-ethylpenta-1,2-diene can be compared with other similar compounds, such as:
1-Bromo-2-methylpenta-1,2-diene: Similar structure but with a methyl group instead of an ethyl group.
1-Bromo-3-methylpenta-1,2-diene: Similar structure but with a methyl group at a different position.
1-Chloro-3-ethylpenta-1,2-diene: Similar structure but with a chlorine atom instead of bromine.
Uniqueness:
- The presence of the bromine atom in this compound imparts unique reactivity compared to its chloro and methyl analogs.
- The ethyl group provides different steric and electronic effects compared to methyl-substituted dienes, influencing the compound’s reactivity and applications.
Eigenschaften
CAS-Nummer |
10575-71-0 |
|---|---|
Molekularformel |
C7H11Br |
Molekulargewicht |
175.07 g/mol |
InChI |
InChI=1S/C7H11Br/c1-3-7(4-2)5-6-8/h6H,3-4H2,1-2H3 |
InChI-Schlüssel |
IMOCVPVFLVZIOL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C=CBr)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



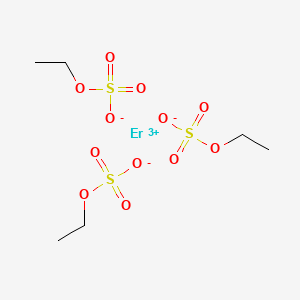

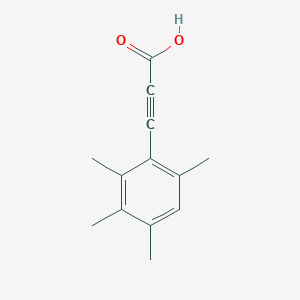
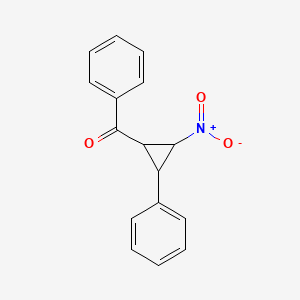
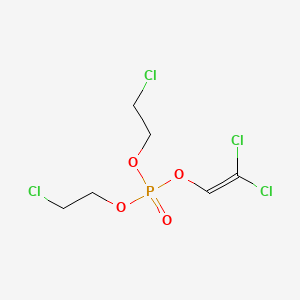
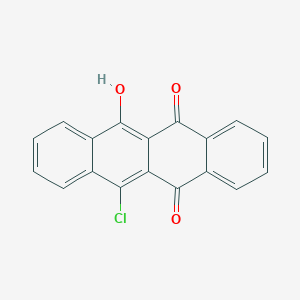

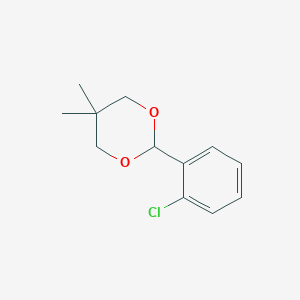


![2-Hydroxy-5-{[hydroxy(5-methyl-3-phenyl-1,2-oxazol-4-yl)methylidene]amino}benzoic acid](/img/structure/B14738519.png)
